Nitarsone Nitarsone Nitarsone is an organoarsonic acid where the organyl group is 4-nitrophenyl. It has a role as an antiprotozoal drug and an agrochemical. It is a C-nitro compound and an organoarsonic acid. It is functionally related to a phenylarsonic acid.
Nitarsone is an organoarsenic compound. It is used as an additive in poultry feed to improve weight gain and feed efficiency, while preventing blackhead disease. It is marketed as Histostat by Zoetis, a publicly traded subsidiary of Pfizer.
Antiprotozoal, antihistomonad; mainly used for poultry Nitarsone belongs to the family of Nitrobenzenes. These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group.
Brand Name: Vulcanchem
CAS No.: 98-72-6
VCID: VC21141422
InChI: InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)
SMILES: C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Molecular Formula: C6H6AsNO5
Molecular Weight: 247.04 g/mol

Nitarsone

CAS No.: 98-72-6

Cat. No.: VC21141422

Molecular Formula: C6H6AsNO5

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

Nitarsone - 98-72-6

Specification

Description Nitarsone is an organoarsonic acid where the organyl group is 4-nitrophenyl. It has a role as an antiprotozoal drug and an agrochemical. It is a C-nitro compound and an organoarsonic acid. It is functionally related to a phenylarsonic acid.
Nitarsone is an organoarsenic compound. It is used as an additive in poultry feed to improve weight gain and feed efficiency, while preventing blackhead disease. It is marketed as Histostat by Zoetis, a publicly traded subsidiary of Pfizer.
Antiprotozoal, antihistomonad; mainly used for poultry Nitarsone belongs to the family of Nitrobenzenes. These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group.
CAS No. 98-72-6
Molecular Formula C6H6AsNO5
Molecular Weight 247.04 g/mol
IUPAC Name (4-nitrophenyl)arsonic acid
Standard InChI InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)
Standard InChI Key FUUFQLXAIUOWML-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Melting Point 298 - 300 °C

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